(-)-Metanephrine sulfate

Enantioselective immunoassay Plasma free metanephrines Chiral discrimination

(-)-Metanephrine sulfate (CAS 7367-47-7) is the 4-O-sulfate conjugate of the endogenous catecholamine metabolite L-metanephrine, bearing a defined (1R) absolute configuration at the β-hydroxy carbon. As the sulfated form of the physiologically active L-enantiomer, this compound serves as an essential chiral reference standard for the quantitative analysis of metanephrines in biological matrices, particularly for the biochemical diagnosis of pheochromocytoma and paraganglioma.

Molecular Formula C10H15NO6S
Molecular Weight 277.30 g/mol
CAS No. 7367-47-7
Cat. No. B12692617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Metanephrine sulfate
CAS7367-47-7
Molecular FormulaC10H15NO6S
Molecular Weight277.30 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)OC)O
InChIInChI=1S/C10H15NO6S/c1-11-6-8(12)7-3-4-9(10(5-7)16-2)17-18(13,14)15/h3-5,8,11-12H,6H2,1-2H3,(H,13,14,15)/t8-/m0/s1
InChIKeyWGKGYPCZXNIECS-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Metanephrine Sulfate (CAS 7367-47-7): Chiral Reference Standard for Catecholamine Metabolite Quantification


(-)-Metanephrine sulfate (CAS 7367-47-7) is the 4-O-sulfate conjugate of the endogenous catecholamine metabolite L-metanephrine, bearing a defined (1R) absolute configuration at the β-hydroxy carbon [1]. As the sulfated form of the physiologically active L-enantiomer, this compound serves as an essential chiral reference standard for the quantitative analysis of metanephrines in biological matrices, particularly for the biochemical diagnosis of pheochromocytoma and paraganglioma [2]. Unlike free metanephrine, the sulfate conjugate exhibits markedly increased aqueous solubility and is the predominant circulating form in humans, accounting for 60-80% of total urinary metanephrines [3].

Why Racemic or Desmethyl Analogs Cannot Substitute for (-)-Metanephrine Sulfate in Quantitative Bioanalysis


Substituting (-)-metanephrine sulfate with racemic metanephrine sulfate, normetanephrine sulfate, or free metanephrine calibrators introduces systematic quantitative errors at multiple analytical levels. First, enantioselective immunoassays exhibit cross-reactivity to the unnatural D-enantiomer of less than 1%, meaning that racemic calibrators overestimate the true L-metanephrine concentration by assigning equivalent immunoreactivity to a stereoisomer that is essentially unrecognized [1]. Second, sulfated metanephrines require precise acidic hydrolysis conditions (pH 0.7-0.9, 20 min) to liberate the free amine for detection; commercially available free metanephrine calibrators bypass this hydrolysis step entirely and thus fail to control for hydrolysis efficiency, leading to potential underestimation of up to 30% in clinical samples [2][3]. Third, normetanephrine sulfate differs from metanephrine sulfate in both its optimum hydrolysis pH and its MS/MS fragmentation transitions (m/z 166→134 vs. m/z 180→165), making it unsuitable as a surrogate calibrator for metanephrine quantification [4].

Quantitative Differentiation Evidence: (-)-Metanephrine Sulfate vs. Closest Analogs


Enantiomeric Cross-Reactivity: L- vs. D-Metanephrine in Enantioselective Immunoassays

(-)-Metanephrine sulfate, corresponding to the L-enantiomer, is the physiologically relevant stereoisomer for clinical diagnostics. In enantioselective radioimmunoassay (RIA) and enzyme immunoassay (EIA) systems, the cross-reactivity of antibodies raised against N-acyl-L-metanephrine toward the corresponding D-enantiomer was consistently less than 1%, confirming near-absolute chiral discrimination [1]. This means that a racemic calibrator containing 50% D-enantiomer would exhibit only approximately 50.5% of the immunoreactivity of an equimolar amount of pure (-)-metanephrine sulfate, introducing a systematic negative bias if used for calibration without correction.

Enantioselective immunoassay Plasma free metanephrines Chiral discrimination

Hydrolysis Condition Optimization: Sulfated Calibrators vs. Free Metanephrine Calibrators

Commercially available urine calibrators and controls contain essentially free, unhydrolysable metanephrines that do not represent native urine, where 60-80% of metanephrines are sulfate-conjugated [1]. Using chemically synthesized sulfated metanephrine calibrators such as (-)-metanephrine sulfate, Simonin et al. demonstrated that the commercial kit recommendation of pH 1.0 for 30 min is suboptimal; instead, highest hydrolysis yields with minimal variance were achieved at pH 0.7-0.9 for 20 min [1]. Calibrators prepared from free metanephrine entirely bypass the hydrolysis step and thus provide no quality control over the completeness of sulfate ester cleavage, a leading source of inter-laboratory imprecision.

Sulfate hydrolysis Urinary metanephrines Calibrator accuracy

Receptor Binding Attenuation: Sulfated vs. Free Metanephrine at Adrenoceptors

Sulfoconjugation at the 4-hydroxy position of metanephrine fundamentally alters its biological activity at adrenergic receptors. In competitive binding studies using human mononuclear leukocytes (MNLs) and the non-selective β-adrenoceptor radioligand (-)-¹²⁵I-cyanopindolol (ICYP), catecholamine sulfates exhibited affinity constants (K_D) that were 100- to 1000-fold higher (i.e., lower affinity) than the corresponding free catecholamines, and produced no intracellular cAMP signal [1]. At platelet α₂-adrenoceptors, metanephrine (free) exhibited an approximately 40-fold reduced binding affinity compared with free epinephrine, while the sulfate conjugates showed no detectable binding whatsoever [2]. This means (-)-metanephrine sulfate is functionally silent at adrenoceptors, a critical distinction from free metanephrine which retains partial antagonist activity.

Adrenoceptor pharmacology Sulfoconjugation Receptor binding affinity

MS/MS Transition Specificity: Metanephrine vs. Normetanephrine in LC-MS/MS Quantification

In validated LC-MS/MS methods for plasma metanephrines, metanephrine and normetanephrine are distinguished by unique multiple reaction monitoring (MRM) transitions arising from their distinct molecular masses (197 vs. 183 Da for the free bases). The validated transitions are: metanephrine m/z 180.1→165.1 (or m/z 180→149 for MRM³), and normetanephrine m/z 166.1→134.1 [1][2]. The clinical LC-MS/MS method of Taylor and Singh achieved interassay CVs of 5.7-8.6% for urinary conjugated metanephrine and normetanephrine across 10-5000 μg/L, with recovery of 91-114% and a detection limit of 10 μg/L, demonstrating that these two analytes can be simultaneously quantified without mutual interference when appropriate deuterated internal standards (d₃-MN, d₃-NMN) are employed [3].

LC-MS/MS Multiple reaction monitoring Metanephrine quantification

Enzymatic Deconjugation Kinetics: Analyte-Dependent Hydrolysis Rates Across Sulfated Metanephrines

The rate of enzymatic deconjugation of sulfated metanephrines by arylsulfatase is analyte-dependent, with the rank order methoxytyramine sulfate > normetanephrine sulfate > metanephrine sulfate. Glauser et al. (2014) demonstrated that a 10-minute acid hydrolysis (the historical gold-standard protocol) leads to a 30% underestimation of metanephrine concentrations specifically, while 30-minute incubation with 0.1 M boiling perchloric acid or sulfatase treatment (≥0.8 U/mL) achieves complete deconjugation for all three analytes [1]. This slower hydrolysis kinetics of metanephrine sulfate compared to normetanephrine sulfate means that hydrolysis protocols validated for normetanephrine may under-recover metanephrine, necessitating analyte-specific validation using authentic (-)-metanephrine sulfate calibrators.

Sulfatase hydrolysis Plasma metanephrines Deconjugation efficiency

SULT1A3 Substrate Kinetics: Enantiomeric Discrimination in Normetanephrine Sulfoconjugation

Although this evidence derives from the normetanephrine system, it establishes a critical class-level principle for metanephrine sulfates: the primary sulfotransferase SULT1A3 exhibits a lack of enantioselectivity toward normetanephrine enantiomers, with K_M, V_max, and k_cat values that are similar for (1R)-normetanephrine, (1S)-normetanephrine, and racemic normetanephrine [1]. This finding, explained by an induced-fit model in the catalytic pocket, implies that both L- and D-enantiomers of metanephrine can be sulfated in vivo with comparable efficiency. Consequently, a racemic metanephrine sulfate standard may contain both enantiomers in approximately equal proportion, whereas the endogenous form in human plasma is exclusively the L-enantiomer. The use of chirally defined (-)-metanephrine sulfate ensures that calibrators match the endogenous analyte stereochemistry.

SULT1A3 Sulfoconjugation kinetics Normetanephrine enantiomers

Procurement-Driven Application Scenarios for (-)-Metanephrine Sulfate (CAS 7367-47-7)


Clinical Reference Laboratory: LC-MS/MS Calibrator for Urinary Total Metanephrine Quantification

In clinical laboratories performing urinary total metanephrine analysis for pheochromocytoma screening, (-)-metanephrine sulfate serves as the authentic sulfated calibrator required to validate the acid hydrolysis step (optimum: pH 0.7-0.9, 20 min at 100°C), as established by Simonin et al. [1]. Unlike free metanephrine calibrators that bypass hydrolysis, this compound enables laboratories to monitor and control the completeness of sulfate ester cleavage, directly addressing the documented 30% underestimation risk associated with suboptimal hydrolysis protocols [2]. The chirally pure (-)-enantiomer further ensures that calibrator immunoreactivity or MS/MS signal matches the endogenous L-metanephrine analyte, avoiding the systematic bias introduced by racemic standards where D-enantiomer cross-reactivity is <1% [3].

In Vitro Pharmacology: Receptor-Inert Metanephrine Species for Adrenoceptor Studies

For pharmacology laboratories investigating adrenoceptor signaling, (-)-metanephrine sulfate provides a sulfoconjugated metanephrine species with confirmed absence of β-adrenoceptor binding (K_D >1000-fold higher than free catecholamines) and no adenylate cyclase stimulatory activity in human mononuclear leukocytes [1]. At α₂-adrenoceptors in human platelets, the sulfate conjugate shows no detectable binding to ³H-yohimbine, in contrast to free metanephrine which retains approximately 2.5% of the affinity of epinephrine [2]. This makes (-)-metanephrine sulfate an essential negative control for distinguishing receptor-mediated from transport-mediated or non-specific effects in cellular assays, where free metanephrine's residual antagonist activity would confound interpretation.

Diagnostic Kit Manufacturer: Enzyme Hydrolysis Protocol Validation Standard

Manufacturers of metanephrine diagnostic kits must validate their sulfatase or acid hydrolysis protocols using authentic sulfated substrates. Because the rate of enzymatic deconjugation is analyte-dependent (MT > NMN > MN), metanephrine sulfate is the rate-limiting analyte [1]. Using (-)-metanephrine sulfate as a standalone validation standard allows kit manufacturers to establish the minimum sulfatase concentration (≥0.8 U/mL) and incubation time required to achieve complete deconjugation of the most hydrolysis-resistant metanephrine species, ensuring that protocols validated only on normetanephrine sulfate do not under-recover metanephrine in patient samples.

Proficiency Testing Programs: Commutable Sulfated Metanephrine Reference Material

External quality assessment (EQA) and proficiency testing programs require commutable reference materials that mimic native patient samples. Simonin et al. explicitly concluded that synthetic sulfated metanephrines represent the optimal material for calibrators and proficiency testing to improve inter-laboratory accuracy, because commercial controls containing only free metanephrines are not representative of native urines where 60-80% of metanephrines are sulfate-conjugated [1]. (-)-Metanephrine sulfate, as a chemically defined, chirally pure sulfated standard, enables EQA providers to prepare test materials that challenge laboratories on both hydrolysis efficiency and analyte quantification, addressing a key source of inter-laboratory variability in metanephrine measurement.

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